Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate
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Overview
Description
Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics. The compound is characterized by its complex molecular structure, which includes both amino and sulfonate groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 3-aminobenzenesulfonic acid, followed by coupling with 7-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature and pH levels. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through filtration and crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the dye.
Reduction: Often used to break down the azo bond, leading to the formation of aromatic amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, modifying the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Leads to the formation of quinones and other oxidized derivatives.
Reduction: Produces aromatic amines, which can be further utilized in various chemical processes.
Substitution: Results in modified azo compounds with different functional groups, enhancing or altering their properties.
Scientific Research Applications
Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in its structure allows for electron delocalization, which is crucial for its color properties. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is unique due to its specific combination of functional groups. Similar compounds include:
Disodium 4-amino-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulfonate: Another azo dye with different substituents, affecting its color and reactivity.
Disodium 6-hydroxy-5-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate: Similar structure but with variations in the position of functional groups, leading to different applications and properties.
Properties
Molecular Formula |
C16H11N3Na2O7S2 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-8-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13N3O7S2.2Na/c17-14-5-4-12-13(7-11(8-15(12)20)28(24,25)26)16(14)19-18-9-2-1-3-10(6-9)27(21,22)23;;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
HXHJTOIGPGGSRT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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